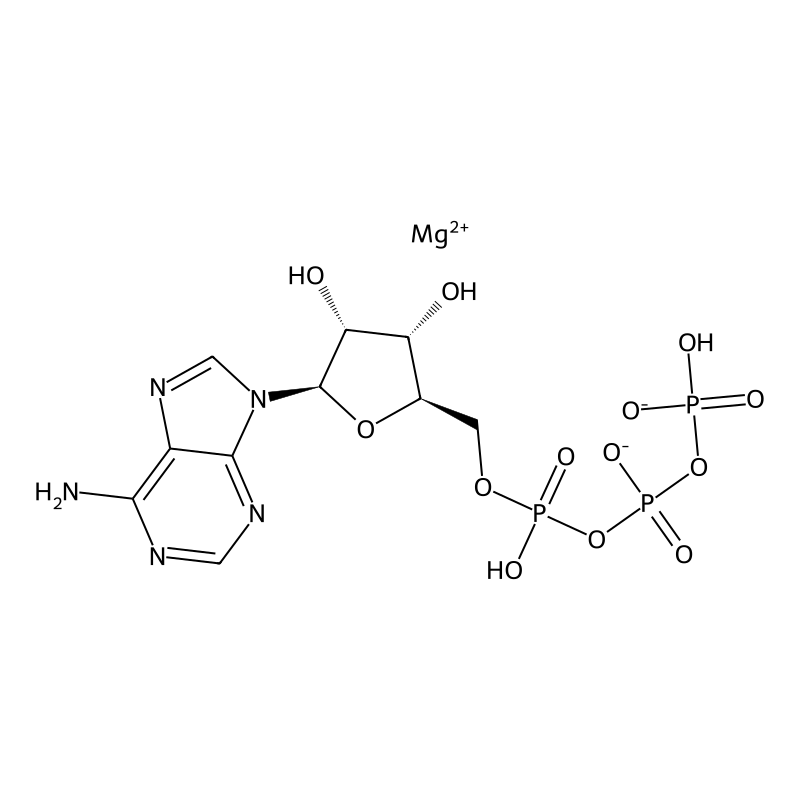

Magnesium ATP

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Magnesium ATP (MgATP) is the pre-formed, stoichiometric magnesium salt of adenosine 5'-triphosphate. As the biologically active form of ATP utilized by nearly all ATPases and kinases, it is a critical reagent in biochemical assays, electrophysiology, and structural biology [1]. Procuring the pre-formed magnesium salt, rather than the free acid or sodium salt, ensures exact 1:1 metal-to-ligand stoichiometry, enhanced solid-state stability, and the elimination of unwanted monovalent cations [2]. This makes it the definitive choice for high-throughput screening, patch-clamp internal solutions, and precision metabolic profiling where ionic background and substrate integrity dictate assay success.

Substituting pre-formed MgATP with ATP disodium salt (Na2ATP) and adding magnesium chloride in situ introduces severe experimental and process risks. In-situ mixing inevitably generates populations of uncomplexed free ATP4- and free Mg2+ due to equilibrium dynamics [1]. Free ATP4- acts as a potent chelator that can strip essential trace metals and allosterically inhibit target enzymes, while excess free Mg2+ can precipitate assay components or alter enzyme kinetics[2]. Furthermore, in electrophysiological applications, the use of Na2ATP introduces millimolar concentrations of sodium ions into the intracellular solution, which artificially shifts the sodium equilibrium potential and confounds ion channel recordings[3]. Procuring the exact MgATP salt eliminates these stoichiometric and ionic variables.

References

- [1] Journal of Biological Chemistry, ATP Modulates Interaction of Syntaxin-1A with Sulfonylurea Receptor 1.

- [2] Proceedings of the National Academy of Sciences, Subtype-specific control of P2X receptor channel signaling by ATP and Mg2+.

- [3] Florida State University Biology, Whole-Cell Recording In Vivo Protocols.

Electrophysiological Baseline Integrity and Sodium Exclusion

In whole-cell patch-clamp recordings, the internal solution requires 2-5 mM of ATP to maintain cellular energy and regulate ATP-sensitive channels (e.g., KATP, TRPM7). Using Na2ATP introduces 4-10 mM of Na+ ions directly into the intracellular space [1]. This uncontrolled sodium load significantly alters the Na+ equilibrium potential and can inadvertently activate Na+-dependent secondary messengers. Utilizing pre-formed MgATP delivers the required 2-5 mM energy substrate while contributing 0 mM of background sodium, preserving the exact ionic baseline required for high-fidelity recordings [2].

| Evidence Dimension | Intracellular Sodium Load |

| Target Compound Data | 0 mM Na+ introduced (at 4 mM MgATP) |

| Comparator Or Baseline | 8 mM Na+ introduced (at 4 mM Na2ATP) |

| Quantified Difference | 100% reduction in exogenous sodium contamination |

| Conditions | 4 mM ATP concentration in patch-clamp internal solution |

Procuring MgATP is mandatory for electrophysiology labs to prevent artificial shifts in membrane potential caused by sodium-salt counterions.

Kinase Assay Stoichiometry and Prevention of ATP4- Inhibition

The biological activity of ATP relies on its complexation with magnesium. In-situ mixing of Na2ATP and MgCl2 relies on equilibrium dynamics that leave a fraction of free ATP4- in solution. Free ATP4- is a potent chelator and allosteric inhibitor; for example, it has been shown to inhibit SUR1 binding by over 70% in the absence of precise magnesium coordination [1]. Pre-formed MgATP guarantees an exact 1:1 molar ratio, ensuring that >99% of the ATP is in the biologically active MgATP2- form without requiring a massive excess of free Mg2+ that could otherwise precipitate assay components [2].

| Evidence Dimension | Enzyme Inhibition via Free ATP4- |

| Target Compound Data | Optimal activation/binding (exact 1:1 MgATP stoichiometry) |

| Comparator Or Baseline | >70% inhibition of SUR1 binding (uncomplexed free ATP4-) |

| Quantified Difference | Elimination of free ATP4- induced off-target inhibition |

| Conditions | In vitro kinase/ATPase binding assays |

Eliminates batch-to-batch variability and false negatives in high-throughput kinase screening caused by improper in-situ mixing ratios.

Structural Biology and Co-Crystallization Reproducibility

Co-crystallization of ATP-dependent enzymes requires precise control of ionic strength and ligand concentration. When using Na2ATP, researchers must add a 2- to 5-fold molar excess of MgCl2 to drive the equilibrium toward the MgATP complex [1]. This excess free Mg2+ and the resulting NaCl byproducts alter the ionic strength of the crystallization drop, often inducing non-specific protein precipitation or altering the crystal lattice. Procuring pre-formed MgATP provides a defined, stoichiometric ligand directly to the active site, maintaining a low and controlled ionic background [2].

| Evidence Dimension | Excess Ionic Background |

| Target Compound Data | 0 mM excess Mg2+ / 0 mM NaCl generated |

| Comparator Or Baseline | 2-5x excess Mg2+ and 2x NaCl generated (in-situ mixing) |

| Quantified Difference | Absolute reduction in variable ionic byproducts during crystallization |

| Conditions | Protein co-crystallization hanging-drop assays |

Maximizes the success rate of growing diffraction-quality crystals in structure-based drug design pipelines by tightly controlling ionic strength.

Patch-Clamp Electrophysiology Internal Solutions

MgATP is the mandatory energy substrate for intracellular pipette solutions when recording KATP, TRPM7, or other ion channels. By avoiding the sodium load associated with Na2ATP, it ensures that the sodium equilibrium potential remains uncorrupted, allowing for high-fidelity single-channel and whole-cell recordings [1].

High-Throughput Kinase and ATPase Screening

In commercial drug discovery, assay reproducibility is paramount. Procuring pre-formed MgATP eliminates the pipetting errors and equilibrium uncertainties of in-situ mixing, preventing false negatives caused by free ATP4- inhibition or excess free Mg2+ precipitation [2].

Protein Co-Crystallization and Structural Biology

For structure-based drug design, MgATP serves as the ideal stoichiometric ligand for co-crystallizing ATP-dependent enzymes. It prevents the ionic strength fluctuations and non-specific protein precipitation that occur when excess MgCl2 and Na2ATP are mixed in crystallization drops[3].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.56%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Explore Compound Types